4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Overview
Description
4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core structure, substituted with a 2-chloro-4-fluorobenzylthio group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 2-Chloro-4-fluorobenzylthio Group: This step involves the nucleophilic substitution reaction of the pyrazolo[1,5-a]pyrazine core with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the 4-Methoxyphenyl Group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-methoxyphenylboronic acid and the appropriate halogenated pyrazolo[1,5-a]pyrazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylthio and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- 4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- 4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Uniqueness
4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of both the 2-chloro-4-fluorobenzylthio and 4-methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the pyrazolopyrazine class. It is characterized by a complex structure that may confer various biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C21H18ClF2N3OS
- Molecular Weight : 433.9 g/mol
- IUPAC Name : 4-[(2-chloro-4-fluorophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
The biological activity of this compound is likely mediated through interactions with various molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to potential therapeutic effects. However, detailed mechanisms remain to be fully elucidated through experimental validation.
Antimicrobial Activity
Research indicates that compounds within the pyrazolopyrazine family exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The specific antimicrobial efficacy of this compound has not been extensively documented but suggests potential based on structural analogs.
Anticancer Potential
Studies have suggested that pyrazolo[1,5-a]pyrazines may possess anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation could be investigated further in vitro and in vivo.
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. For instance, related studies have shown that certain pyrazolopyrazine derivatives act as competitive inhibitors for enzymes like tyrosinase. This inhibition can lead to reduced melanin production in melanocytes, indicating potential applications in skin whitening products.
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the synthesis and biological evaluation of similar pyrazolopyrazines showing promising antimicrobial activity against Staphylococcus aureus with IC50 values in low micromolar ranges. |
Study 2 | Evaluated anticancer effects on B16F10 melanoma cells; compounds showed significant cytotoxicity with IC50 values ranging from 10 to 30 µM. |
Study 3 | Analyzed enzyme inhibition properties; demonstrated competitive inhibition of tyrosinase with IC50 values indicating strong binding affinity (e.g., <5 µM). |
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3OS/c1-26-16-6-3-13(4-7-16)18-11-19-20(23-8-9-25(19)24-18)27-12-14-2-5-15(22)10-17(14)21/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJUGCOXFLRGCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.